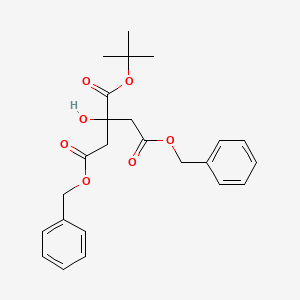
N-Lactoyl-Tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Lactoyl-Tryptophan is a derivative of the essential amino acid tryptophan. It belongs to the class of N-acyl-alpha amino acids and has been identified in various metabolomic studies. This compound has garnered interest due to its potential roles in metabolic processes and its association with conditions such as low bone mineral density and cold acclimatization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Lactoyl-Tryptophan typically involves the reaction of tryptophan with lactic acid under specific conditions. The process can be carried out through chemical synthesis or enzymatic methods. Chemical synthesis often involves the use of coupling reagents to facilitate the formation of the amide bond between the carboxyl group of lactic acid and the amino group of tryptophan .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. similar to other amino acid derivatives, it is likely that large-scale production would involve optimized fermentation processes using genetically engineered microorganisms capable of producing high yields of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Lactoyl-Tryptophan can undergo various chemical reactions, including:
Oxidation: This reaction can modify the indole ring of the tryptophan moiety.
Reduction: Reduction reactions can affect the carbonyl group in the lactoyl moiety.
Substitution: Substitution reactions can occur at the indole ring or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction of the carbonyl group can yield hydroxy derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying amide bond formation and peptide synthesis.
Biology: It has been associated with metabolic processes, including cold acclimatization and bone mineral density regulation
Mécanisme D'action
The mechanism of action of N-Lactoyl-Tryptophan involves its interaction with specific molecular targets and pathways. It has been shown to correlate with changes in thyroid and parathyroid hormone levels, suggesting a role in endocrine regulation. Additionally, its effects on metabolic pathways related to amino acid metabolism highlight its potential in modulating metabolic health .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-Tryptophan: Known for its radioprotective properties and ability to modulate oxidative stress.
C-Glycosyltryptophan: Associated with metabolic processes and bone mineral density regulation.
Uniqueness
N-Lactoyl-Tryptophan is unique due to its specific lactoyl modification, which imparts distinct biochemical properties. Its role in cold acclimatization and endocrine regulation sets it apart from other tryptophan derivatives .
Propriétés
Formule moléculaire |
C14H16N2O4 |
|---|---|
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)13(18)16-12(14(19)20)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7-8,12,15,17H,6H2,1H3,(H,16,18)(H,19,20)/t8-,12-/m0/s1 |
Clé InChI |
AQHJZWISLYVACJ-UFBFGSQYSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)O |
SMILES canonique |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-isopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B13428082.png)
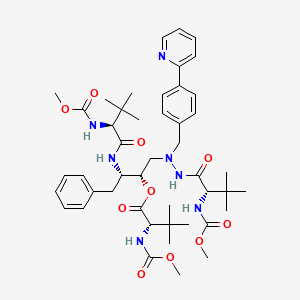
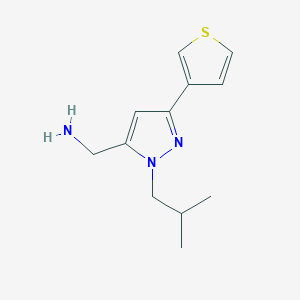
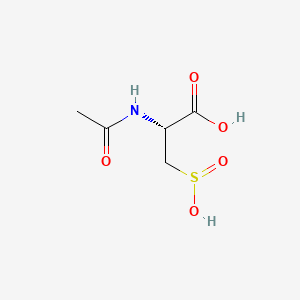
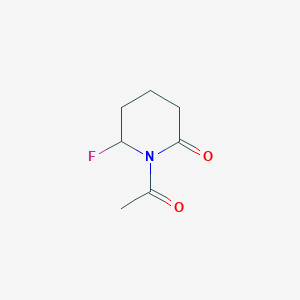
![methyl 3-[3-[2-[[(2S)-2-[tert-butyl(dimethyl)silyl]oxy-2-(3-chlorophenyl)ethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]phenyl]benzoate](/img/structure/B13428118.png)

![1-[(Oxan-4-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B13428133.png)
![3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B13428141.png)


![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B13428147.png)

